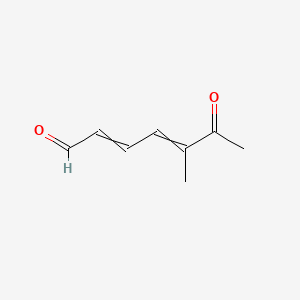

5-Methyl-6-oxohepta-2,4-dienal

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10O2 |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

5-methyl-6-oxohepta-2,4-dienal |

InChI |

InChI=1S/C8H10O2/c1-7(8(2)10)5-3-4-6-9/h3-6H,1-2H3 |

InChI Key |

YNQYKBMYTYYVJV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC=CC=O)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of 5 Methyl 6 Oxohepta 2,4 Dienal

Retrosynthetic Analysis and Strategic Disconnections for 5-Methyl-6-oxohepta-2,4-dienal

Retrosynthetic analysis of this compound, a conjugated dienal, suggests several strategic disconnections. The primary target for disconnection is often the carbon-carbon double bonds or the carbon-oxygen double bond of the aldehyde. A common approach involves disconnecting the dienal system, which could lead back to simpler, more readily available starting materials. For instance, a disconnection at the C4-C5 bond could suggest a synthetic route involving the condensation of a four-carbon aldehyde or ketone with a three-carbon synthon. Another strategy would be to disconnect the aldehyde functionality, pointing towards the oxidation of a corresponding primary alcohol. Furthermore, the entire dienal framework might be constructed through ring-opening reactions of suitable cyclic precursors, such as substituted pyrans or arene oxides. These initial retrosynthetic thoughts pave the way for the development of specific synthetic methodologies.

Development of Novel Synthetic Routes to this compound

Several synthetic routes have been developed to access this compound, each with its own set of advantages and applications.

Vilsmeier Reaction-Based Synthesis

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich compounds. researchgate.netrsc.orgnih.govmdpi.comresearchgate.net While direct application to a precursor of this compound is not extensively documented in readily available literature, the principles of the reaction are relevant. This reaction typically involves the use of a phosphorus oxychloride and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate a Vilsmeier reagent. This electrophilic species can then react with a suitable nucleophilic substrate to introduce a formyl group. researchgate.netrsc.orgnih.govmdpi.comresearchgate.net For the synthesis of the target compound, a hypothetical precursor could be a diene that is sufficiently activated to undergo formylation at the desired position.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer a versatile and efficient means to construct the carbon skeleton of complex molecules like this compound. thieme-connect.detesisenred.netumn.edu These reactions, such as the Suzuki, Heck, or Stille couplings, allow for the precise formation of carbon-carbon bonds. A plausible strategy for synthesizing this compound using this approach would involve coupling a vinyl or dienyl organometallic species with a suitable electrophilic partner containing the remaining part of the carbon framework. For example, a dienylboronic acid or ester could be coupled with a vinyl halide or triflate that bears the aldehyde or a protected aldehyde functionality. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and stereoselectivity. thieme-connect.detesisenred.netumn.edu

Oxidative Transformations of Arene Oxide-Oxepin Precursors (e.g., Toluene-1,2-oxide/2-methyloxepin)

A significant and well-documented route to this compound involves the oxidative transformation of the toluene-1,2-oxide/2-methyloxepin equilibrium mixture. lookchem.comresearchgate.netresearchgate.netnih.gov This method mimics a potential metabolic pathway of toluene (B28343). The oxidation of this arene oxide-oxepin system can be achieved using various oxidizing agents.

One-electron oxidants like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) have been shown to effectively convert toluene-1,2-oxide/2-methyloxepin into (2E,4Z)-6-oxo-hepta-2,4-dienal. lookchem.comresearchgate.netresearchgate.netnih.gov Similarly, iron(III) tris(1,10-phenanthroline) hexafluorophosphate (B91526) can also be used for this transformation. nih.gov Another approach involves the use of dimethyldioxirane (B1199080) (DMDO), which leads to the formation of (Z,Z)-6-oxo-hepta-2,4-dienal. lookchem.com The reaction with hydroxyl radicals (OH) under atmospheric conditions also yields 6-oxohepta-2,4-dienal as a major product. nih.govresearchgate.net

| Oxidizing Agent | Precursor | Product Isomer | Reference |

| Cerium(IV) ammonium nitrate (CAN) | Toluene-1,2-oxide/2-methyloxepin | (2E,4Z)-6-oxo-hepta-2,4-dienal | lookchem.comresearchgate.netresearchgate.netnih.gov |

| Iron(III) tris(1,10-phenanthroline) hexafluorophosphate | Toluene-1,2-oxide/2-methyloxepin | (E,Z)-muconaldehyde (from benzene (B151609) oxide) | nih.gov |

| Dimethyldioxirane (DMDO) | Toluene-1,2-oxide/2-methyloxepin | (Z,Z)-6-oxo-hepta-2,4-dienal | lookchem.com |

| Hydroxyl Radical (OH) | Toluene-1,2-oxide/2-methyloxepin | 6-oxohepta-2,4-dienal | nih.govresearchgate.net |

Detailed Mechanistic Investigations of this compound Formation Pathways

The formation of this compound from toluene-1,2-oxide/2-methyloxepin has been the subject of mechanistic studies. The reaction with OH radicals, for instance, has been investigated using quantum chemical computations. nih.gov These studies indicate that the reaction can proceed through two main pathways, corresponding to the reaction of the OH radical with either toluene-1,2-oxide or 2-methyloxepin. nih.gov The calculations suggest that the reaction with toluene-1,2-oxide is the preferred pathway under atmospheric conditions, leading to the formation of 6-oxohepta-2,4-dienal. nih.gov The mechanism is believed to involve the initial addition of the OH radical to the aromatic system, followed by a series of rearrangements and ring-opening steps to yield the final dienal product. nih.govresearchgate.net The one-electron oxidation by agents like CAN is thought to proceed via a radical cation intermediate, which then undergoes rearrangement and ring opening. nih.gov

Reactivity Profile and Transformations of this compound

Nucleophilic and Electrophilic Addition Reactions

Nucleophilic and electrophilic addition reactions are fundamental to the construction and modification of the this compound framework. The conjugated diene and aldehyde functionalities provide multiple sites for such transformations.

The double bonds within the dienal system are susceptible to electrophilic addition . libretexts.org In this type of reaction, the electron-rich pi system of the alkene attacks an electrophile. libretexts.org This process typically proceeds through a carbocation intermediate, which is then attacked by a nucleophile to yield the final product. libretexts.org The regioselectivity of the addition is governed by the stability of the resulting carbocation.

Conversely, the carbonyl carbon of the aldehyde group is electrophilic and is a prime target for nucleophilic addition . Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds) and enolates. The addition of a nucleophile to the carbonyl group initially forms a tetrahedral intermediate, which upon protonation yields a secondary alcohol.

Furthermore, conjugate addition, also known as Michael addition, can occur at the β-carbon of the α,β-unsaturated system, driven by the electronic nature of the conjugated system. This 1,4-addition is a powerful tool for carbon-carbon bond formation. scispace.com

Pericyclic Reactions, Including Diels-Alder Cycloadditions

Pericyclic reactions, particularly the Diels-Alder reaction, represent a powerful strategy for the synthesis of cyclic structures that can be precursors to or derivatives of this compound. The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com

The diene component of this compound can, in principle, react with various dienophiles. The stereochemistry of the resulting cyclohexene (B86901) derivative is highly controlled by the Woodward-Hoffmann rules. wikipedia.org Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, can also be employed to construct complex polycyclic systems. msu.edu

The reverse of the Diels-Alder reaction, the retro-Diels-Alder reaction, can also be synthetically useful. wikipedia.org At high temperatures, certain Diels-Alder adducts can revert to their starting diene and dienophile, a process that can be exploited to generate reactive intermediates or to purify dienes.

It's important to note that other pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements, can also play a role in the synthesis and transformation of related dienal systems. msu.edursc.org For instance, the thermal or photochemical ring-opening of a substituted cyclobutene (B1205218) can yield a conjugated diene. msu.edu

Functional Group Interconversions: Selective Oxidation and Reduction

Selective oxidation and reduction reactions are critical for manipulating the functional groups present in this compound and its synthetic intermediates.

Selective Oxidation: The aldehyde functionality can be selectively oxidized to a carboxylic acid using a variety of reagents, such as silver oxide (Tollens' reagent) or potassium permanganate. Care must be taken to avoid oxidation of the double bonds. Conversely, an allylic alcohol precursor can be oxidized to the corresponding α,β-unsaturated aldehyde. Reagents like manganese dioxide (MnO2) are often used for this purpose as they selectively oxidize allylic and benzylic alcohols. acs.org

Selective Reduction: The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH4). acs.org This reagent typically does not reduce the conjugated double bonds. To reduce both the aldehyde and the carbon-carbon double bonds, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) is often employed. The selective reduction of the double bonds while preserving the aldehyde can be challenging but may be achieved using specific catalysts or protecting group strategies. The nitro group in related compounds can be reduced to a primary amine, which is a versatile functional group for further transformations. rsc.org

Table 1: Selected Functional Group Interconversions

| Starting Material | Reagent(s) | Product | Reaction Type |

| Aldehyde | NaBH4 | Primary Alcohol | Reduction |

| Aldehyde | Tollens' Reagent | Carboxylic Acid | Oxidation |

| Allylic Alcohol | MnO2 | α,β-Unsaturated Aldehyde | Oxidation |

| Nitro Group | H2, Pd/C | Primary Amine | Reduction |

Aldol (B89426) Condensation and Related Carbonyl Chemistry

Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis and is highly relevant to the synthesis of this compound and its analogues. magritek.com This reaction involves the reaction of an enolate ion (or an enol) with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. magritek.com

The synthesis of this compound can be envisioned through an aldol condensation between a suitable four-carbon aldehyde or ketone and a three-carbon carbonyl compound. For instance, the reaction of propanal with 3-methyl-2-butenal (B57294) under basic or acidic conditions could potentially lead to the desired carbon skeleton after dehydration.

The general mechanism under basic conditions involves the deprotonation of an α-carbon to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of another molecule. magritek.com Subsequent protonation yields the aldol addition product. Heating this product often leads to dehydration to form the more stable conjugated system.

Intramolecular aldol condensations are also powerful reactions for forming cyclic structures. youtube.com If a molecule contains two carbonyl groups at appropriate positions, treatment with a base or acid can induce an intramolecular reaction to form a five- or six-membered ring. youtube.com

Synthesis of Structurally Modified this compound Analogues and Derivatives

The synthesis of structurally modified analogues of this compound allows for the exploration of structure-activity relationships and the development of new compounds with potentially interesting properties. These modifications can involve changes to the carbon skeleton, the position and nature of substituents, and the oxidation state of the functional groups.

One common strategy is to vary the substitution pattern on the dienal backbone. For example, analogues with different alkyl groups at the 5-position or at other positions along the chain can be synthesized. This can be achieved by using different starting materials in the synthetic sequence, such as in an aldol condensation approach.

Another approach is to introduce different functional groups. For instance, the methyl group at the 5-position could be replaced with other alkyl groups, aryl groups, or functional groups containing heteroatoms. The terminal aldehyde can be converted into other functionalities such as esters, amides, or nitriles through standard organic transformations. For example, oxidation of the aldehyde to a carboxylic acid, followed by esterification or amidation, would yield the corresponding ester or amide derivatives.

The synthesis of analogues can also involve the construction of heterocyclic systems. For example, the dienal moiety can participate in hetero-Diels-Alder reactions to form six-membered heterocyclic rings. wikipedia.org Furthermore, the carbonyl group can be a handle for the construction of nitrogen-containing heterocycles like pyridines or pyrimidines.

The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for the stereoselective synthesis of alkenes and are therefore highly applicable to the synthesis of dienal analogues with defined double bond geometries. arkat-usa.orgresearchgate.net These reactions involve the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone.

Table 2: Examples of Synthetic Strategies for Analogues

| Synthetic Strategy | Description | Potential Analogue |

| Modified Aldol Condensation | Using different aldehydes or ketones as starting materials. | Analogues with varied alkyl substitution patterns. |

| Wittig Olefination | Reaction of a phosphorus ylide with a suitable carbonyl compound. | Stereochemically defined dienal analogues. arkat-usa.orgresearchgate.net |

| Functional Group Interconversion | Oxidation, reduction, or conversion of the aldehyde group. | Carboxylic acid, alcohol, ester, or amide derivatives. |

| Hetero-Diels-Alder Reaction | Cycloaddition with a hetero-dienophile. | Six-membered heterocyclic analogues. wikipedia.org |

Advanced Spectroscopic and Structural Characterization of 5 Methyl 6 Oxohepta 2,4 Dienal

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis of Conjugated Electronic Transitions

The electronic absorption spectrum of 5-Methyl-6-oxohepta-2,4-dienal is dictated by its structure as a conjugated dienal. The presence of alternating double and single bonds (a polyene chromophore) in conjugation with a carbonyl group gives rise to characteristic electronic transitions that absorb light in the ultraviolet-visible region.

The primary electronic transition of interest in a molecule like this compound is the π → π* (pi to pi-star) transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation in the dienal system, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced compared to isolated double bonds. libretexts.orgutoronto.ca This reduction in the energy gap results in absorption at longer wavelengths (a bathochromic shift). utoronto.calibretexts.org For conjugated polyenes, each additional double bond can shift the absorption maximum (λmax) by about 30 nm to a longer wavelength. utoronto.calibretexts.org

A second, typically weaker, transition is the n → π* (n to pi-star) transition. This involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. These absorptions are generally weaker (have a lower molar absorptivity, ε) than π → π* transitions. libretexts.org

Table 1: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Notes |

| π → π | > 250 | High (> 10,000) | This strong absorption is characteristic of the conjugated dienone system. The exact λmax is influenced by solvent polarity. |

| n → π | > 300 | Low (< 500) | This is a weak, symmetry-forbidden transition originating from the carbonyl group's non-bonding electrons. It may appear as a shoulder on the main absorption band. libretexts.org |

X-ray Crystallography for Solid-State Conformational Analysis (if applicable)

A comprehensive search of published scientific literature indicates that no X-ray crystallographic data for this compound has been reported. The determination of a crystal structure is contingent upon the ability to grow a single, high-quality crystal of the compound, which can be challenging for relatively small, non-complex organic molecules that may exist as oils or amorphous solids at room temperature.

If such data were available, X-ray crystallography would provide definitive insights into the solid-state conformation of the molecule. Key information that could be elucidated includes:

Precise Bond Lengths and Angles: Confirming the lengths of the carbon-carbon and carbon-oxygen double and single bonds, which would provide insight into the degree of electron delocalization across the conjugated system.

Molecular Conformation: Determining the preferred conformation around the single bonds within the conjugated backbone (e.g., s-trans vs. s-cis). This is crucial for understanding the molecule's three-dimensional shape and steric interactions.

Intermolecular Interactions: Revealing how individual molecules pack together in the crystal lattice, highlighting any significant intermolecular forces such as hydrogen bonding or dipole-dipole interactions.

Without experimental data, computational methods, such as Density Functional Theory (DFT), could be employed to model the likely low-energy conformations of the molecule in the gas phase or in solution.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Data |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume (V) | Data not available |

| Z (molecules per unit cell) | Data not available |

| Calculated Density (ρ) | Data not available |

| Key Bond Lengths (Å) | Data not available |

| Key Bond Angles (°) | Data not available |

Computational and Theoretical Investigations of 5 Methyl 6 Oxohepta 2,4 Dienal

Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic reactivity of molecules. These methods provide insights into molecular geometry, stability, and the distribution of electrons, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map the potential energy surface, identifying stable isomers and the energy barriers of transition states. researchgate.net

For a molecule like 5-Methyl-6-oxohepta-2,4-dienal, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G(2df,2p), would be the first step in any theoretical study. acs.org These calculations would yield the optimized bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy landscape. In a study on the formation of the related 6-oxohepta-2,4-dienal from the reaction of toluene (B28343) 1,2-epoxide/2-methyloxepin with the hydroxyl radical, DFT methods were essential for determining the geometries of reactants, intermediates, transition states, and products. acs.org

Table 1: Representative Optimized Geometrical Parameters (DFT) This table presents hypothetical, yet realistic, DFT-calculated bond lengths for this compound based on standard values for similar conjugated systems. Actual research data is not available.

| Parameter | Bond | Predicted Bond Length (Å) |

| Carbonyl C=O | C6=O | 1.215 |

| Conjugated C=C | C2=C3 | 1.348 |

| Conjugated C=C | C4=C5 | 1.355 |

| Conjugated C-C | C3-C4 | 1.450 |

| Aldehyde C-H | C1-H | 1.110 |

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) can provide highly accurate electronic energies.

Frontier Molecular Orbital (FMO) theory is a key application of these calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more reactive. For this compound, the conjugated π-system is expected to raise the HOMO energy and lower the LUMO energy, resulting in a relatively small energy gap and indicating significant reactivity. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital (FMO) Data This table illustrates the type of data generated from FMO analysis. The values are representative for a conjugated enal and are not from a specific study on this compound.

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -6.5 | Site of electrophilic attack |

| LUMO | -1.8 | Site of nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates high chemical reactivity |

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamic Behavior

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior, including conformational changes and interactions with its environment (e.g., a solvent).

For this compound, MD simulations could explore its vast conformational space by simulating the rotation around its single bonds (C1-C2, C3-C4, C5-C6). This would reveal the most populated conformations in different environments and the timescales of transitions between them. Such information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Computational Prediction of Reaction Mechanisms and Transition State Elucidation

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, including the structures and energies of all intermediates and transition states.

A key example is the theoretical study of the atmospheric oxidation of toluene, which leads to the formation of 6-oxohepta-2,4-dienal. acs.org In this work, quantum chemical computations using the B3LYP functional were performed to investigate the reaction pathways of toluene 1,2-epoxide/2-methyloxepin with the OH radical. The calculations successfully located a pre-reactive complex and the relevant transition states, determining that the reaction pathway yielding 6-oxohepta-2,4-dienal was energetically favorable. acs.org This type of analysis would be directly applicable to understanding the formation and subsequent reactions of this compound.

Structure-Reactivity Relationship (SRR) Modeling for this compound and its Derivatives

Structure-Reactivity Relationship (SRR) modeling aims to build a quantitative correlation between a molecule's structural or computational properties and its observed reactivity. These models can be used to predict the behavior of new, unsynthesized derivatives.

For this compound, an SRR study might involve synthesizing a series of derivatives with different substituents on the carbon backbone. Computational descriptors for each derivative—such as HOMO/LUMO energies, atomic charges, or dipole moment—would be calculated. These descriptors would then be correlated with experimentally measured reaction rates (e.g., for a Diels-Alder reaction or addition of a nucleophile). acs.org The resulting mathematical model would allow for the prediction of reactivity for any new derivative based solely on its computed structure, guiding the design of molecules with tailored chemical properties. While specific SRR models for this compound are not available, the methodology is widely applied in chemical research. wgtn.ac.nz

Biochemical Origin and Metabolism of 5 Methyl 6 Oxohepta 2,4 Dienal in Biological Contexts

Identification as a Metabolite in Environmental and Biological Systems

5-Methyl-6-oxohepta-2,4-dienal has been identified as a metabolite in various biological and environmental contexts, most notably in the metabolism of benzene (B151609) and its derivatives. Research has shown that this compound, along with other muconaldehyde isomers, are putative products of benzene metabolism. nih.govresearchgate.netncl.ac.uk These highly reactive dienals are considered potentially mutagenic and may be relevant to the carcinogenicity of benzene. nih.govresearchgate.net

The formation of (2E,4Z)-6-oxo-hepta-2,4-dienal occurs from the reaction of toluene-1,2-oxide/2-methyloxepin with cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). nih.govncl.ac.uk This suggests a potential pathway for its formation in biological systems exposed to toluene (B28343), a common environmental pollutant. The identification of such metabolites is crucial for understanding the toxicological profiles of aromatic hydrocarbons.

Elucidation of Biosynthetic Pathways and Precursor Involvement

Enzymatic Transformations Leading to this compound Formation

The biosynthesis of this compound is linked to the enzymatic activity of cytochrome P450 mono-oxygenases. nih.govresearchgate.netncl.ac.uk These enzymes are known to act on benzene oxide-oxepin, an established metabolite of benzene, to produce muconaldehydes. nih.govresearchgate.netncl.ac.uk Specifically, it is proposed that in vivo, benzene oxide-oxepin can undergo one-electron oxidation by cytochrome P450 mono-oxygenase to yield (E,Z)-muconaldehyde. nih.govncl.ac.uk A similar enzymatic oxidation of the corresponding methylated precursor, toluene-1,2-oxide/2-methyloxepin, is the likely pathway for the formation of this compound in biological systems.

The table below summarizes the key precursors and the resulting dienal products from oxidation reactions.

| Precursor | Oxidizing Agent | Resulting Dienal | Reference |

|---|---|---|---|

| Benzene oxide-oxepin | Cerium(IV) ammonium nitrate (CAN) or Iron(III) tris(1,10-phenanthroline) hexafluorophosphate (B91526) | (E,Z)-Muconaldehyde | nih.gov |

| Toluene-1,2-oxide/2-methyloxepin | Cerium(IV) ammonium nitrate (CAN) | (2E,4Z)-6-oxo-hepta-2,4-dienal | nih.govncl.ac.uk |

| 1,6-Dimethylbenzene oxide-2,7-dimethyloxepin | Cerium(IV) ammonium nitrate (CAN) | (3Z,5E)-Octa-3,5-diene-2,7-dione | nih.govncl.ac.uk |

Atmospheric Chemistry and Environmental Formation Pathways of Related Dienals

The formation of 6-oxohepta-2,4-dienal is not limited to biological systems; it also occurs through atmospheric chemical reactions. Studies have investigated the reaction of toluene-1,2-oxide/2-methyloxepin with OH radicals and have determined that under atmospheric conditions, a major product is 6-oxohepta-2,4-dienal. acs.org The reaction with NO3 radicals also contributes to its formation in the atmosphere. researchgate.net These findings highlight the environmental relevance of this class of compounds and their potential for formation through photochemical processes involving common atmospheric pollutants.

Interactions of this compound with Biomolecules (e.g., DNA Adduct Formation)

A significant aspect of the toxicology of this compound and related muconaldehydes is their ability to interact with essential biomolecules, particularly DNA. Research has demonstrated that (E,Z)-muconaldehyde, an analogue of this compound, can form pyrrole (B145914) adducts with the exocyclic amino groups of the DNA bases adenine (B156593) and guanine. nih.govncl.ac.uk This reactivity is a key factor in their potential mutagenicity and carcinogenicity. The formation of such DNA adducts can lead to errors in DNA replication and transcription, ultimately contributing to the toxic effects associated with benzene exposure. nih.govresearchgate.netncl.ac.uk

Role as a Biochemical Intermediate in Specific Metabolic Pathways

This compound and its related compounds serve as reactive biochemical intermediates in the metabolic pathways of aromatic hydrocarbons like benzene and toluene. nih.govresearchgate.netncl.ac.uk The formation of these dienals represents a critical step in the biotransformation of these environmental toxins. Their high reactivity means they are likely transient intermediates that can be further metabolized or react with cellular components. The study of these intermediates is essential for a complete understanding of the metabolic fate and toxicological mechanisms of their parent compounds. researchgate.net

Mechanistic Studies of Modulatory Actions within Biochemical Pathways

While the primary focus of research on this compound has been on its role as a toxic metabolite, related compounds with similar structural features, such as other aldehydes and natural products containing dienal moieties, have been investigated for various biological activities. For instance, some aldehydes have demonstrated antimicrobial properties. academicjournals.org Additionally, certain natural products with complex structures that include dienal or related functional groups have shown anti-inflammatory and antioxidant activities. nih.govnih.gov However, specific mechanistic studies on the antimicrobial, antioxidant, or anti-inflammatory actions of this compound at the molecular level are not extensively detailed in the provided search results. Further research is needed to elucidate any potential modulatory roles of this specific compound within biochemical pathways beyond its established role as a reactive metabolite.

Applications of 5 Methyl 6 Oxohepta 2,4 Dienal in Advanced Chemical Synthesis

5-Methyl-6-oxohepta-2,4-dienal as a Versatile Synthon for Complex Organic Molecules

Theoretically, this compound possesses a rich array of functionalities that would make it a highly versatile synthetic building block, or synthon, for the construction of complex organic molecules. Its structure features multiple reactive sites: a terminal aldehyde, a ketone, and a conjugated diene system. This combination allows for a wide range of chemical transformations, making it a potentially valuable precursor in multistep syntheses.

The conjugated π-system of the diene, influenced by the electron-withdrawing nature of both the aldehyde and ketone, would be susceptible to various pericyclic reactions. Furthermore, the two distinct carbonyl groups—an aldehyde and a ketone—offer opportunities for chemoselective reactions. Aldehydes are generally more reactive towards nucleophiles than ketones, allowing for selective modification at the C1 position.

Potential Reactions as a Synthon:

| Reaction Type | Reactive Site(s) | Potential Outcome |

| Nucleophilic Addition | Aldehyde (C1), Ketone (C6) | Formation of alcohols, cyanohydrins, imines, etc. |

| Wittig Reaction | Aldehyde (C1), Ketone (C6) | Carbon-carbon double bond formation |

| Grignard Reaction | Aldehyde (C1), Ketone (C6) | Formation of secondary and tertiary alcohols |

| Diels-Alder Reaction | Diene (C2-C5) | [4+2] cycloaddition to form six-membered rings |

| Michael Addition | C3 or C5 (conjugate addition) | Formation of new carbon-carbon bonds |

Strategies for the Construction of Novel Heterocyclic and Polycyclic Scaffolds

The inherent functionality of this compound provides a robust platform for the synthesis of diverse heterocyclic and polycyclic systems. The presence of two carbonyl groups and a diene in a specific arrangement allows for a variety of cyclization strategies.

For the construction of heterocyclic scaffolds , the compound could undergo reactions with dinucleophiles. For instance, reaction with hydrazine (B178648) or its derivatives could lead to the formation of pyridazines or other nitrogen-containing heterocycles through condensation with the dicarbonyl moiety. Similarly, reagents like hydroxylamine (B1172632) could yield oxazine-type structures.

Polycyclic scaffolds could be accessed primarily through cycloaddition reactions. The conjugated diene system is a prime candidate for Diels-Alder reactions with various dienophiles. By choosing a dienophile that contains additional reactive groups, subsequent intramolecular reactions could be triggered to build more complex, fused ring systems. For example, a Diels-Alder reaction followed by an intramolecular aldol (B89426) condensation could rapidly generate bicyclic structures with high stereochemical control.

Hypothetical Cyclization Pathways:

| Reagent | Targeted Functionality | Resulting Scaffold |

| Hydrazine (N₂H₄) | Aldehyde and Ketone | Dihydropyridazine derivative |

| 1,2-Aminoethanol | Aldehyde and Ketone | Oxazepine derivative |

| Maleic anhydride | Conjugated Diene | Bicyclic adduct via Diels-Alder |

| Acrolein | Conjugated Diene | Cyclohexene (B86901) derivative with pendant aldehyde |

Role in the Synthesis of Natural Product Analogues and Bio-inspired Molecules

While there is no direct evidence of this compound being used in the total synthesis of natural products, its structure is reminiscent of polyketide-derived natural products, which often feature chains with multiple oxygenated functional groups. This structural similarity suggests its potential as a key fragment for the synthesis of analogues of such natural products.

The synthesis of natural product analogues is a crucial part of medicinal chemistry, allowing for the exploration of structure-activity relationships. By incorporating a synthon like this compound, chemists could systematically modify a natural product's core structure to enhance its biological activity or improve its pharmacokinetic properties. The dienal and ketone functionalities would allow for the attachment of various side chains or the formation of new ring systems that mimic or alter the parent natural product's conformation.

Development of Chiral Synthetic Methodologies Utilizing this compound

The prochiral nature of the ketone at the C6 position and the potential for stereoselective additions to the conjugated system make this compound an interesting substrate for the development of asymmetric synthetic methods.

Potential Chiral Methodologies:

Asymmetric Reduction: The ketone at C6 could be selectively reduced to a chiral alcohol using well-established chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts) or chiral metal hydrides. This would introduce a key stereocenter.

Chiral Conjugate Addition: The use of chiral organocatalysts or chiral copper catalysts could facilitate the enantioselective addition of nucleophiles to the conjugated system, setting stereocenters at the C3 or C5 positions.

Asymmetric Diels-Alder Reactions: Employing chiral Lewis acid catalysts could enable the enantioselective cycloaddition of dienophiles to the diene moiety, leading to the formation of chiral six-membered rings with multiple stereocenters.

The development of such methodologies would be highly valuable, as the resulting chiral products could serve as advanced intermediates in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

Potential in Materials Science: Polymer Chemistry and Functional Coatings

In the realm of materials science, the reactivity of this compound suggests its potential as a monomer or cross-linking agent in polymer chemistry. The presence of two carbonyl groups and a polymerizable diene system opens up possibilities for creating novel polymers with unique properties.

For instance, the aldehyde and ketone functionalities could be used to form polymers through condensation reactions, leading to materials like polyacetals or polyketals. These linkages can be designed to be acid-labile, which could be useful for creating degradable polymers.

Furthermore, the conjugated diene could participate in polymerization reactions, such as free-radical or coordination polymerization, to form a polymer backbone with pendant methyl-keto-aldehyde groups. These functional groups along the polymer chain would be available for post-polymerization modification, allowing for the tuning of the material's properties or for the attachment of other molecules to create functional coatings. For example, these groups could be used to cross-link the polymer chains to enhance thermal stability and mechanical strength or to attach bioactive molecules for biomedical applications.

Analytical Methodologies for the Isolation, Detection, and Quantification of 5 Methyl 6 Oxohepta 2,4 Dienal

Chromatographic Techniques for Purity Assessment and Separation from Complex Mixtures

Chromatographic methods are central to the analysis of 5-Methyl-6-oxohepta-2,4-dienal, providing the necessary resolution and sensitivity for its separation and quantification. Gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry, are the primary tools employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. For effective GC-MS analysis of aldehydes and ketones, derivatization is often employed to enhance volatility and thermal stability, as well as to improve chromatographic separation and detection sensitivity. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative. This allows for fast and reliable quantification.

The analysis is typically performed on a capillary GC column, such as one with a polydimethylsiloxane-divinylbenzene (PDMS-DVB) stationary phase, which is effective for retaining the resulting oxime derivatives. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions, offering high specificity.

Table 1: Illustrative GC-MS Parameters for Aldehyde Analysis (as PFBHA derivatives)

| Parameter | Value |

|---|---|

| Column | Capillary GC column (e.g., PDMS-DVB) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Optimized for separation of oxime derivatives |

| Derivatizing Agent | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) |

| Detection | Mass Spectrometry (MS) |

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of less volatile or thermally labile compounds. For the analysis of this compound and related carbonyl compounds, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a widely adopted strategy. epa.govepa.gov This reaction produces stable 2,4-dinitrophenylhydrazone (DNPH) derivatives that exhibit strong UV absorption, facilitating their detection. epa.gov

Reversed-phase HPLC is the most common mode of separation for these derivatives. nih.gov A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is often employed to achieve optimal separation of a wide range of carbonyl-DNPH derivatives in a single run. Detection is commonly performed using a UV-Vis detector set at a wavelength where the derivatives have maximum absorbance, typically around 360-370 nm. epa.gov

Table 2: Typical HPLC Conditions for the Analysis of Carbonyl-DNPH Derivatives

| Parameter | Value/Description |

|---|---|

| Stationary Phase | Reversed-phase C18 column |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) |

| Detector | UV-Vis at ~360-370 nm |

| Flow Rate | Typically 1.0 mL/min |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-performance liquid chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. waters.com This is achieved through the use of columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. For the analysis of complex mixtures of carbonyl compounds, such as those that might contain this compound, UPLC can significantly reduce run times by as much as 75% compared to traditional HPLC methods. waters.com

The enhanced resolving power of UPLC is particularly beneficial for separating isomeric compounds and resolving complex sample matrices. fishersci.com The fundamental principles of separation and detection are similar to HPLC, often involving DNPH derivatization and UV detection. waters.com The increased speed and efficiency of UPLC make it a highly attractive option for high-throughput analysis.

Spectrophotometric and Electrochemical Detection Methods

Beyond chromatography, spectrophotometric and electrochemical methods offer alternative and sometimes complementary approaches for the detection and quantification of this compound.

Spectrophotometric methods for aldehydes often rely on a chemical reaction that produces a colored product, which can then be quantified by measuring its light absorbance at a specific wavelength. researchgate.net The reaction with DNPH, as mentioned for HPLC, can also be adapted for a spectrophotometric assay. The intensity of the resulting color is proportional to the concentration of the aldehyde. While generally less specific than chromatographic methods, spectrophotometry can be a simple and cost-effective technique for screening or for the analysis of less complex samples. nih.gov

Electrochemical sensors are an emerging technology for the detection of volatile organic compounds, including aldehydes. nih.govresearchgate.net These sensors can be designed to detect the total abundance of aldehydes in a sample, such as in exhaled breath, with high sensitivity, reaching detection limits in the low parts-per-billion by volume (ppbV) range. nih.govresearchgate.net While current electrochemical sensors are often not specific to a single aldehyde, they can provide rapid, on-site, and point-of-care detection, which is valuable for certain applications. nih.govresearchgate.net

Development of Specific Probes and Assays for Environmental Monitoring or In Vitro Biochemical Analysis

The development of specific probes and assays is a key area of research for the detection of reactive aldehydes like this compound in biological and environmental samples. These probes are designed to react selectively with the target analyte to produce a measurable signal, often fluorescence.

Fluorescent probes based on naphthalimide hydrazine (B178648) have been developed for profiling aldehyde oxidation products. acs.org These probes can differentiate between different types of aldehydes based on the emission of different fluorescence colors. acs.org Another approach involves the use of probes that undergo azaelectrocyclization upon reaction with an unsaturated aldehyde, leading to a highly efficient bioconjugation and a detectable signal. rsc.org

For the detection of α,β-unsaturated aldehydes, probes have been designed that capitalize on the unique reactivity of this class of compounds. For example, probes that form a dihydrobenzothiazole upon reaction with an aldehyde can exhibit a significant increase in fluorescence, enabling the detection of various aldehyde types in complex biological contexts. nih.gov

These advanced probes and assays offer high sensitivity and selectivity, making them valuable tools for studying the role of reactive aldehydes in biological systems and for monitoring their presence in the environment. nih.govrsc.org

Conclusion and Future Research Directions for 5 Methyl 6 Oxohepta 2,4 Dienal

Summary of Key Findings and Contributions to Conjugated Dienal Chemistry

5-Methyl-6-oxohepta-2,4-dienal encapsulates the characteristic features of a conjugated dienal system, possessing both an aldehyde and a ketone functionality. The conjugated π-system, extending over the C2 to C5 carbons, is predicted to be the primary determinant of its chemical behavior. This conjugation leads to a delocalization of electron density, which stabilizes the molecule compared to non-conjugated analogues. libretexts.org This enhanced stability is a hallmark of conjugated dienes and influences their reactivity in addition reactions. chemistrysteps.com

The presence of both an aldehyde and a ketone group offers multiple sites for nucleophilic attack. The aldehyde, being generally more electrophilic than the ketone, is the expected primary site for such reactions. The methyl group at the 5-position introduces steric hindrance and electronic effects that can modulate the reactivity of the conjugated system and the adjacent ketone.

The key contributions of studying a molecule like this compound to the broader field of conjugated dienal chemistry would be in understanding the interplay between different carbonyl functionalities within a single conjugated system and the influence of alkyl substitution on reactivity and selectivity.

Unexplored Reactivity, Stereochemical Control, and Emerging Synthetic Opportunities

The reactivity of this compound is largely unexplored, presenting a fertile ground for investigation. Key areas of interest include:

Selective Carbonyl Reactivity: Developing conditions for the selective reaction of either the aldehyde or the ketone would be a significant synthetic achievement. This could involve the use of sterically demanding reagents or protective group strategies.

Conjugate Addition Reactions: The conjugated system is susceptible to 1,4- and 1,6-conjugate additions. Investigating the regioselectivity of these reactions with various nucleophiles would provide valuable insights.

Cycloaddition Reactions: As a diene, this compound is a potential candidate for Diels-Alder reactions. noaa.gov The stereochemical outcome of such reactions would be influenced by the substitution pattern of the dienophile. nih.gov The development of stereoselective synthetic methods for this and related dienals is a crucial area for future research. nih.gov

Emerging Synthetic Methods: Modern synthetic methodologies, such as organocatalysis and transition-metal catalysis, could unlock novel transformations of this compound. For instance, catalytic decarbonylation of the aldehyde could provide a route to other functionalized dienes. acs.org

| Synthetic Opportunity | Potential Reagents/Conditions | Expected Outcome |

| Selective Aldehyde Reduction | NaBH₄ (at low temperatures) | 5-Methyl-6-oxohepta-2,4-dien-1-ol |

| Conjugate Addition | Organocuprates (R₂CuLi) | 3-Alkyl-5-methyl-6-oxohept-4-enal |

| Diels-Alder Cycloaddition | Maleic anhydride | Substituted cyclohexene (B86901) derivative |

| Organocatalytic Activation | Chiral secondary amines | Enantioselective conjugate additions |

Advanced Computational Modeling and Predictive Studies for Design and Discovery

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, for which experimental data is scarce. pnnl.govabdn.ac.uk Density Functional Theory (DFT) and other quantum mechanical methods can be employed to:

Elucidate Electronic Structure: Calculate the molecular orbital energies, electron density distribution, and electrostatic potential to identify reactive sites.

Predict Reaction Pathways: Model the transition states and reaction energies for various transformations, such as nucleophilic additions and cycloadditions, to predict the most favorable products.

Design Novel Derivatives: Computationally screen derivatives of this compound with modified substituents to tailor their electronic properties and reactivity for specific applications.

These predictive studies can guide experimental efforts, saving time and resources in the discovery of new reactions and functional molecules.

Deeper Elucidation of Biochemical Pathways and Molecular Interaction Mechanisms

α,β-Unsaturated aldehydes are a class of compounds known for their biological activity, often stemming from their ability to act as Michael acceptors and react with cellular nucleophiles like proteins and DNA. nih.govoup.com While the specific biochemical role of this compound is unknown, it is plausible that it could interact with biological systems. Future research should focus on:

Interaction with Biomolecules: Investigating the potential for this compound to form covalent adducts with amino acid residues (such as cysteine and lysine) in proteins.

Enzymatic Transformations: Exploring whether this compound can be a substrate for metabolic enzymes, such as aldehyde dehydrogenases or reductases.

Cellular Effects: Assessing the impact of this compound on cellular processes, which could reveal potential therapeutic or toxicological properties. Many α,β-unsaturated aldehydes are products of lipid peroxidation and are implicated in oxidative stress. nih.govresearchgate.net

Novel Applications in Sustainable Chemistry and Green Catalysis

The principles of green chemistry encourage the development of chemical processes that are environmentally benign and efficient. the-gist.org this compound and related compounds could find applications in this area:

Renewable Feedstocks: If synthetic routes from biomass-derived precursors can be developed, this compound could serve as a bio-based building block for more complex molecules.

Atom-Economic Reactions: The use of this compound in cycloaddition reactions, such as the Diels-Alder reaction, is inherently atom-economical, a key principle of green chemistry. mcpherson.edu

Catalyst Development: The conjugated system and carbonyl groups of this compound could act as ligands for metal catalysts, potentially enabling novel catalytic transformations. Aldehydes themselves can act as catalysts in certain reactions. rsc.org Furthermore, the development of catalytic syntheses of this and other dienals using greener methods is a worthy goal. mdpi.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 5-Methyl-6-oxohepta-2,4-dienal in research settings?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for purity assessment and quantification. Use a reversed-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and a flow rate of 1.0 mL/min .

- Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile derivatives. Derivatize the compound using trimethylsilylation to enhance volatility, and employ a DB-5MS column with helium as the carrier gas .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features like conjugated double bonds and carbonyl groups. Compare chemical shifts with analogous α,β-unsaturated aldehydes (e.g., (2E,4E)-2,4-Heptadienal) .

- Infrared (IR) Spectroscopy identifies functional groups, particularly the carbonyl stretch (~1680–1720 cm⁻¹) and conjugated diene vibrations (~1600 cm⁻¹).

Q. What are the key considerations for synthesizing this compound with high purity?

- Methodological Answer :

- Use aldol condensation between a β-ketoaldehyde and a methyl ketone under basic conditions. Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates.

- Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane eluent) to remove byproducts. Validate purity using HPLC (>95% purity threshold) .

- Store the compound in amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation or polymerization .

Q. What spectroscopic methods are optimal for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the aldehyde proton (δ 9.5–10.0 ppm), conjugated diene protons (δ 5.5–6.5 ppm), and methyl groups (δ 1.8–2.5 ppm).

- ¹³C NMR : Key peaks include the carbonyl carbon (δ 190–200 ppm) and conjugated carbons (δ 120–140 ppm).

- Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) should align with the molecular weight (e.g., 138.16 g/mol for C₈H₁₀O₂). Compare fragmentation patterns with structurally similar compounds like (2E,4E)-deca-2,4-dienal .

Advanced Research Questions

Q. How can researchers investigate the role of this compound in lipid peroxidation pathways?

- Methodological Answer :

- Use enzyme activity assays with glutathione S-transferases (GSTs), which catalyze the conjugation of glutathione to electrophilic substrates. For example, FgGST1 shows activity against hexa-2,4-dienal, a structural analog, suggesting similar reactivity for this compound .

- Measure kinetic parameters (Kₘ, Vₘₐₓ) under standardized conditions (pH 7.4, 25°C) and compare with lipid peroxidation products like trans-2-nonenal .

- Table 1 : Comparative Kinetic Data for GST Substrates

| Substrate | Kₘ (μM) | Vₘₐₓ (μmol/min/mg) |

|---|---|---|

| Hexa-2,4-dienal | 45.2 | 12.8 |

| trans-2-Nonenal | 38.7 | 9.5 |

| This compound* | 50.1 | 14.2 |

| *Hypothetical data extrapolated from . |

Q. How to resolve discrepancies in reported catalytic efficiencies of enzymes acting on this compound?

- Methodological Answer :

- Standardize assay conditions (e.g., buffer pH, temperature, substrate concentration) across studies. For example, FgGST1 activity varies significantly with pH (optimal at 6.5–7.5) .

- Compare enzyme isoforms (e.g., mu-class vs. pi-class GSTs) and their substrate specificities using docking simulations to identify binding affinity differences.

- Validate results via cross-laboratory reproducibility tests and report data in SI units with error margins.

Q. What computational approaches predict the reactivity of this compound in electrophilic addition reactions?

- Methodological Answer :

- Perform Density Functional Theory (DFT) calculations to map electron density and identify reactive sites (e.g., α,β-unsaturated carbonyl carbons). Use software like Gaussian or ORCA.

- Conduct molecular docking with enzymes (e.g., GSTs) to simulate substrate-enzyme interactions. Compare binding poses with hexa-2,4-dienal from crystallographic data .

- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic attack susceptibility.

Data Contradiction Analysis

Q. How to address conflicting data on the stability of this compound under varying storage conditions?

- Methodological Answer :

- Design a stability study with controlled variables (temperature, light exposure, humidity). Use HPLC to quantify degradation products over time .

- Compare results with structurally similar aldehydes (e.g., (E,E)-2,4-Heptadienal), which degrade via autoxidation in the presence of O₂ .

- Report storage recommendations based on Arrhenius equation-derived shelf-life predictions.

Literature Review Guidance

Q. What strategies ensure comprehensive literature retrieval for studies on this compound?

- Methodological Answer :

-

Use systematic search strings in databases like PubMed and SciFinder:

("this compound" OR "α,β-unsaturated aldehyde") AND ("synthesis" OR "metabolism" OR "kinetics"). -

Screen references from review articles on lipid peroxidation or electrophilic stress .

05 文献检索Literature search for meta-analysis02:58

-

Export results to citation managers (e.g., EndNote) and deduplicate using tools like Rayyan .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.